Computed LogP Differentiation: 2-(3-Methylthiophen-2-yl)piperazine Exhibits Higher Lipophilicity Than the Unsubstituted 2-(Thiophen-2-yl)piperazine Analog
The target compound displays a computed LogP of 1.948, which is 0.31 log units higher than the LogP of 1.639 reported for the unsubstituted analog 2-(thiophen-2-yl)piperazine (CAS 85803-49-2) . This increase in lipophilicity corresponds to approximately a twofold increase in predicted octanol-water partition coefficient, attributable to the additional methyl group on the thiophene ring. The PubChem-computed XLogP3-AA value of 0.8 further supports a moderate lipophilicity profile consistent with favorable membrane permeability in the context of CNS drug-like chemical space [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.948 (ChemSrc computed); XLogP3-AA = 0.8 (PubChem) |
| Comparator Or Baseline | 2-(Thiophen-2-yl)piperazine (CAS 85803-49-2): LogP = 1.639 (ChemSrc); XLogP3-AA = 0.4 (PubChem) |
| Quantified Difference | ΔLogP = +0.31; ΔXLogP3-AA = +0.4 |
| Conditions | Computed physicochemical properties; data from ChemSrc and PubChem databases (2024) |
Why This Matters
A LogP difference of approximately 0.3 units can significantly influence passive membrane permeability and tissue distribution, making 2-(3-methylthiophen-2-yl)piperazine a more suitable choice for programs targeting intracellular or CNS compartments where moderate lipophilicity is desirable.
- [1] PubChem Compound Summary for CID 19763592, 2-(3-Methylthiophen-2-yl)piperazine. XLogP3-AA = 0.8. National Center for Biotechnology Information (2024). View Source
